Benzothiazole, 2-nitro-
Description
Significance of the Benzothiazole (B30560) Scaffold in Contemporary Chemical Research
The benzothiazole framework, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry and materials science. nih.govtandfonline.com Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govtandfonline.comresearchgate.net This has made the benzothiazole scaffold a critical component in the development of new therapeutic agents. jchemrev.com The versatility of the benzothiazole ring allows for various chemical modifications, enabling the synthesis of a diverse library of compounds with tailored properties. researchgate.net
Unique Chemical and Electronic Properties Conferred by Nitro Functionalization in Benzothiazoles
The introduction of a nitro group (NO₂) onto the benzothiazole ring system dramatically alters its chemical and electronic characteristics. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution within the molecule. cymitquimica.com This electronic perturbation enhances the electrophilicity of the benzothiazole core, making it more susceptible to nucleophilic attack.
Specifically, in 2-nitrobenzothiazole, the nitro group at the 2-position activates the molecule for nucleophilic aromatic substitution reactions, where the nitro group itself can act as a leaving group. rsc.org This reactivity is a key feature exploited in the synthesis of various 2-substituted benzothiazole derivatives. The presence of the nitro group also impacts the molecule's potential for applications in materials science, such as in the development of nonlinear optical chromophores and specialized dyes. cymitquimica.comsigmaaldrich.com
Scope and Academic Research Imperatives Pertaining to 2-Nitrobenzothiazole and Related Analogs
Research concerning 2-nitrobenzothiazole and its analogs is driven by several key imperatives. A primary focus is the exploration of its utility as a synthetic intermediate. The reactivity of the nitro group allows for the facile introduction of a wide range of functional groups at the 2-position, providing access to novel benzothiazole derivatives that may possess valuable biological or material properties. mdpi.comgoogle.com
Furthermore, there is a significant interest in the biological activities of nitrobenzothiazole derivatives themselves. Studies have investigated their potential as antimicrobial and antitubercular agents. researchgate.netacs.org For instance, nitrobenzothiazole-containing compounds have been identified as inhibitors of Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), a potential drug target for tuberculosis. acs.orgnih.gov Research also extends to the development of nitrobenzothiazole-based enzyme inhibitors for other therapeutic areas. researchgate.net The synthesis and evaluation of new analogs continue to be an active area of investigation to establish structure-activity relationships and identify more potent and selective compounds. researchgate.netresearchgate.net
Interactive Data Table: Properties of 2-Nitrobenzothiazole Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Application/Property |
| 2-Amino-6-nitrobenzothiazole (B160904) | C₇H₅N₃O₂S | 195.20 | 247-249 | Intermediate for dyes and pharmaceuticals. sigmaaldrich.comchemimpex.com |
| 2-Mercapto-6-nitrobenzothiazole | C₇H₄N₂O₂S₂ | 212.24 | 250-254 | Antimicrobial agent, analytical reagent. chemimpex.com |
| 2-Methyl-5-nitrobenzothiazole | C₈H₆N₂O₂S | 194.21 | Not specified | Synthesis of dyes, pharmaceuticals, and agrochemicals. cymitquimica.com |
| 2-(Methylthio)-6-nitro-1,3-benzothiazole | C₈H₆N₂O₂S₂ | 226.27 | Not specified | Antimicrobial properties, precursor for dyes. |
| 2-Chloro-6-nitrobenzothiazole | C₇H₃ClN₂O₂S | 214.63 | Not specified | Starting material for synthesis of other 6-nitro-benzothiazoles. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O2S |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
2-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)7-8-5-3-1-2-4-6(5)12-7/h1-4H |
InChI Key |
NSYKYZBOQLCIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrobenzothiazole and Its Derivatives
Overview of Conventional and Innovative Synthetic Pathways
Conventional approaches often rely on building the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative, while more innovative strategies may involve creating the entire bicyclic system through carefully designed cyclization or substitution reactions. The choice of pathway is often dictated by the availability of starting materials and the desired substitution pattern on the benzothiazole (B30560) core.
The most common and versatile method for synthesizing the benzothiazole core involves the condensation of 2-aminobenzenethiol with a variety of carbonyl-containing compounds. nih.gov When one of these reactants bears a nitro group, this reaction provides a direct route to nitro-substituted benzothiazoles.
The reaction between 2-aminobenzenethiol and carbonyl compounds proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization involving the thiol group, and subsequent dehydration or oxidation to form the aromatic benzothiazole ring. ekb.eg
The condensation of 2-aminobenzenethiol with aldehydes is a widely used method for producing 2-substituted benzothiazoles. mdpi.com The use of nitro-substituted aromatic aldehydes in this reaction provides direct access to 2-(nitrophenyl)benzothiazoles. These reactions can be promoted by various catalysts and conditions, including microwave irradiation and green catalysts like L-proline, often resulting in high yields. tku.edu.tw While reactions with ketones are also possible, they typically yield 2,2-disubstituted benzothiazolines, which are the non-aromatic dihydro-analogs. researchgate.net
The condensation of 2-aminobenzenethiol with carboxylic acids or their more reactive derivatives, such as acyl chlorides, is another fundamental route to 2-substituted benzothiazoles. nih.gov For instance, the reaction of 2-aminobenzenethiol with p-nitrobenzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures yields 2-(p-nitrophenyl)benzothiazole. nih.gov Similarly, an efficient protocol has been developed for the reaction of nitro-substituted 2-aminobenzenethiol with 4-nitrobenzoylchloride. researchgate.net These methods are effective for incorporating a nitro-aryl moiety at the 2-position of the benzothiazole ring.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-Aminobenzenethiol | p-Nitrobenzoic acid | Polyphosphoric acid (PPA), 150 °C, 1 h | 2-(p-nitrophenyl)benzothiazole | 35% | nih.gov |
| Nitro-substituted 2-aminobenzenethiol | 4-Nitrobenzoylchloride | Not specified | Library of benzothiazole derivatives | Not specified | researchgate.net |
| 2-Aminobenzenethiol | Aryl Aldehydes | L-proline, microwave irradiation | 2-Arylbenzothiazoles | Good to Moderate | tku.edu.tw |
Intramolecular cyclization offers a powerful alternative for constructing the benzothiazole ring system, particularly when the necessary precursors are readily assembled. This strategy involves forming the critical C-S bond within a single molecule that already contains the nitro functionality.
A notable example is the Jacobson synthesis, which involves the cyclization of nitro-substituted thiobenzanilides to form nitrophenyl-benzothiazoles. nih.gov Another significant pathway is the synthesis of 2-amino-6-nitrobenzothiazole (B160904) from phenylthiourea (B91264). In this multi-step process, phenylthiourea is first nitrated to yield 4-nitrophenylthiourea, which then undergoes an oxidative intramolecular cyclization to form the final product. This method is advantageous as it can be performed as a one-pot synthesis, starting from phenylthiourea, which is cyclized and nitrated in concentrated sulfuric acid to give yields exceeding 96%. Additionally, N-(2-chlorophenyl) benzothioamides can be cyclized to form 2-substituted benzothiazoles in the presence of a BINAM–Cu(II) catalyst. indexcopernicus.com
| Precursor | Reaction Type | Conditions / Reagents | Product | Key Feature | Reference |
| 4-Nitrophenylthiourea | Oxidative Cyclization | Bromine catalyst, H₂SO₄ | 2-Amino-6-nitrobenzothiazole | Can be a one-pot reaction from phenylthiourea | |
| Nitro-substituted thiobenzanilides | Jacobson Synthesis | Not specified | Nitrophenyl-benzothiazoles | Classic cyclization method | nih.gov |
| N-(2-chlorophenyl) benzothioamide | Intramolecular C-S Coupling | BINAM–Cu(II), Cs₂CO₃, MeCN | 2-Aryl/alkyl-benzothiazoles | Mild reaction conditions | indexcopernicus.com |
Nucleophilic aromatic substitution (SNAr) is a key mechanism for forming aromatic compounds where a nucleophile displaces a leaving group on an aromatic ring. This reaction is particularly effective when the ring is "activated" by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
This principle can be applied to the synthesis of nitro-benzothiazoles. A plausible synthetic route involves the reaction of an o-halonitrobenzene with a nucleophile capable of providing the remaining atoms of the thiazole ring. The nitro group ortho to the halide leaving group activates the ring, facilitating the initial nucleophilic attack and the subsequent formation of a stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com Loss of the halide then yields the substituted product.
Interestingly, the nitro group itself can function as a leaving group in SNAr reactions under certain conditions. Kinetic studies on 2-nitrobenzothiazole have shown that the nitro group can be displaced by nucleophiles like alkoxides and piperidine (B6355638), following a two-step SNAr mechanism. rsc.org This reactivity highlights the strong electron-withdrawing nature of the benzothiazole nucleus combined with the nitro group, making the 2-position susceptible to nucleophilic attack. Furthermore, intramolecular SNAr reactions have been demonstrated where a pendant nucleophile displaces a nitro group on a benzimidazole-activated ring system, suggesting similar strategies could be employed for benzothiazole synthesis. nih.gov
Multicomponent Reaction Strategies for the Assembly of Nitro-Benzothiazole Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. In the context of nitro-benzothiazole synthesis, MCRs provide a powerful tool for the rapid construction of these frameworks.
One notable strategy involves a one-pot, three-component reaction utilizing nitroarenes, alcohols, and elemental sulfur. organic-chemistry.org This iron-promoted synthesis of 2-substituted benzothiazoles proceeds through a sequence of nitro reduction, carbon-nitrogen condensation, and carbon-sulfur bond formation, yielding the desired products in moderate to good yields. organic-chemistry.org A key advantage of this method is its tolerance for a variety of functional groups, including halogens and methoxy (B1213986) substituents on the nitroarene. organic-chemistry.org The regioselectivity of this reaction is also noteworthy, with functionalization occurring at the ortho position relative to the nitro group. organic-chemistry.org
Another example of an MCR approach is the synthesis of fused heterocyclic compounds, such as 3-cyano-4-imino-2-methylthio-8-nitro-4H-pyrimido[2,1-b] scispace.comrroij.combenzothiazole and its derivatives. This is achieved through a one-step multicomponent reaction by heating a mixture of 2-amino-6-nitrobenzothiazole and bis(methylthio)methylenemalononitrile with various amines, phenols, or active methylene (B1212753) compounds. rroij.com This method highlights the utility of pre-functionalized nitro-benzothiazoles as building blocks in MCRs to generate more complex molecular architectures. rroij.com
The following table summarizes a selection of multicomponent reaction strategies for the synthesis of nitro-benzothiazole frameworks.
| Reactants | Catalyst/Conditions | Product | Key Features |
| Nitroarenes, Alcohols, Sulfur Powder | FeCl₃, NH₄I | 2-Substituted Benzothiazoles | One-pot, three-component synthesis; Tolerates various functional groups. organic-chemistry.org |
| 2-Amino-6-nitrobenzothiazole, Bis(methylthio)methylenemalononitrile, Aromatic amines/phenols | Dimethylformamide, Anhydrous potassium carbonate | 2-Substituted derivatives of 3-cyano-4-imino-2-methylthio-8-nitro-4H-pyrimido[2,1-b] scispace.comrroij.combenzothiazole | One-step multicomponent reaction; Access to complex fused heterocyclic systems. rroij.com |
Direct Introduction or Transformation of Nitro Groups onto Pre-existing Benzothiazole Nuclei
The introduction of a nitro group onto a pre-formed benzothiazole ring is a common and effective strategy for the synthesis of nitro-benzothiazoles. This can be accomplished through direct nitration or by the chemical transformation of an existing functional group.
A well-established method for the synthesis of 2-amino-6-nitrobenzothiazole involves the direct nitration of an acylated 2-aminobenzothiazole (B30445) precursor, such as 2-acetylaminobenzothiazole. google.com The acylation of the 2-amino group serves to protect it and to direct the incoming nitro group to the 6-position of the benzothiazole ring. google.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. google.comrjpbcs.com Following the nitration step, the acyl protecting group is removed by saponification to yield 2-amino-6-nitrobenzothiazole. google.com This two-step process is highly selective and is suitable for large-scale production. google.com
Another approach to the synthesis of 2-amino-6-nitrobenzothiazole starts from 2-mercaptobenzothiazole (B37678). Nitration of 2-mercaptobenzothiazole leads to the formation of 2,2'-dithiobis-6-nitrobenzothiazole. This intermediate can then be converted to 2-amino-6-nitrobenzothiazole.
More advanced methods for the direct introduction of a nitro group include transition metal-catalyzed C-H nitration. A ruthenium-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles has been developed, which utilizes Cu(NO₃)₂·3H₂O as the nitro source. fao.org This method demonstrates excellent functional group tolerance and provides the meta-nitrated products in good to excellent yields. fao.org
The transformation of other functional groups into a nitro group on the benzothiazole nucleus is a less common but viable strategy. For instance, an amino group can be converted to a nitro group through a two-step process involving diazotization followed by treatment with a nitrite (B80452) source in the presence of a copper catalyst (Sandmeyer reaction), although this is not a widely reported method for benzothiazoles.
The table below provides an overview of methods for the introduction or transformation of nitro groups on benzothiazole nuclei.
| Starting Material | Reagents | Product | Key Features |
| 2-Acetylaminobenzothiazole | Nitric acid, Sulfuric acid; then NaOH | 2-Amino-6-nitrobenzothiazole | High selectivity; Suitable for industrial scale. google.com |
| 2-Mercaptobenzothiazole | Nitrating agent; then Ammonia | 2-Amino-6-nitrobenzothiazole | Alternative route starting from 2-mercaptobenzothiazole. |
| 2-Arylbenzothiazoles | Cu(NO₃)₂·3H₂O, Ruthenium catalyst | meta-Nitro-2-arylbenzothiazoles | Catalytic C-H nitration; High regioselectivity. fao.org |
Advanced and Green Chemistry Approaches in Nitro-Benzothiazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This trend is also reflected in the synthesis of nitro-benzothiazoles, with a focus on reducing reaction times, minimizing waste, and avoiding the use of hazardous reagents and solvents.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the synthesis of nitro-benzothiazole derivatives, microwave irradiation has been successfully employed to enhance efficiency.
For example, the synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole and various aldehydes can be significantly accelerated using microwave irradiation. scispace.comresearchgate.net In one study, the condensation reaction of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylaldehyde (B1329479) under microwave irradiation was completed in 8-10 minutes with a yield of 76-80%, whereas the conventional method required 2 hours and gave a yield of only 38%. scispace.comresearchgate.net This demonstrates the potential of microwave assistance to dramatically improve the efficiency of reactions involving nitro-benzothiazole derivatives.
The use of microwave irradiation in conjunction with green solvents or solvent-free conditions further enhances the environmental credentials of these synthetic protocols. scielo.br The development of microwave-assisted, one-pot syntheses of benzothiazole libraries has also been reported, showcasing the versatility of this technology. ias.ac.in
The following table highlights the advantages of microwave-assisted synthesis for a representative reaction.
| Reaction | Conventional Method | Microwave-Assisted Method |
| Synthesis of Schiff base from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde | 2 hours, 38% yield scispace.comresearchgate.net | 8-10 minutes, 76-80% yield scispace.comresearchgate.net |
Catalyst-Free and Solvent-Free Reaction Conditions
The development of catalyst-free and solvent-free synthetic methods is a key goal of green chemistry, as it reduces the environmental impact and simplifies the purification of the final products. While many syntheses of benzothiazoles rely on catalysts, several catalyst-free and solvent-free approaches have been reported.
A notable example is the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aryl aldehydes in an air/DMSO oxidant system. organic-chemistry.org This method is operationally simple, proceeds without the need for a catalyst, and tolerates a wide range of functional groups, providing the desired products in good to excellent yields. organic-chemistry.org While this example does not specifically involve a nitro-substituted starting material, the principle can be extended to the synthesis of nitro-benzothiazoles.
Furthermore, a solvent-free strategy for the production of 2-aryl benzothiazole analogs has been devised using nitric acid supported on silica (B1680970) gel (SiO₂–HNO₃). mdpi.com The desired compounds were obtained in high yields (83–98%) simply by shaking the reaction mixture. This method's applicability was demonstrated on a gram scale, highlighting its practical utility. mdpi.com
Transition Metal-Catalyzed Synthetic Routes (e.g., Copper, Palladium Catalysis)
Transition metal catalysis plays a crucial role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. In the synthesis of benzothiazoles, catalysts based on copper, palladium, ruthenium, and nickel have been extensively used.
Several approaches to the formation of the thiazole ring are based on transition metal catalysis in a one-pot process, which can be performed either solvent-free or in green solvents. nih.gov For instance, the direct synthesis of substituted 2-aminobenzothiazoles has been achieved via the RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas. nih.gov Similarly, Pd(OAc)₂ has been used to catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov More recently, Ni(II) salts have been shown to be effective and more economical catalysts for the same reaction. nih.gov
Copper catalysts have also been employed in the synthesis of benzothiazole derivatives. For example, the reaction of 2-haloanilines with dithiocarbamates can be catalyzed by copper, with CuO being particularly effective for the reaction of 2-bromoanilines. nih.gov A three-component copper-catalyzed reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines has been shown to produce biologically interesting 2-aminobenzothiazoles in high yields. nih.gov
As mentioned previously, a ruthenium-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles provides a direct route to nitro-substituted derivatives. fao.org
The table below summarizes some of the transition metal-catalyzed routes to benzothiazoles.
| Catalyst | Reaction Type | Substrates | Key Features |
| RuCl₃ | Intramolecular oxidative coupling | N-arylthioureas | Direct synthesis of 2-aminobenzothiazoles. nih.gov |
| Pd(OAc)₂ | Intramolecular oxidative cyclization | N-aryl-N',N'-dialkylthioureas | Synthesis of 2-(dialkylamino)benzothiazoles. nih.gov |
| Ni(II) salts | Intramolecular oxidative coupling | N-arylthioureas | Cheaper and less toxic catalyst, high yields. nih.gov |
| CuO | Intermolecular reaction | 2-bromoanilines, dithiocarbamates | Synthesis of 2-aminobenzothiazoles. nih.gov |
| Ruthenium catalyst | C-H nitration | 2-Arylbenzothiazoles | Direct introduction of a nitro group. fao.org |
Atom-Economical and Environmentally Conscious Synthetic Methodologies
Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, as discussed in section 2.1.4, are inherently atom-economical. The iron-promoted three-component synthesis of 2-substituted benzothiazoles from nitroarenes, alcohols, and elemental sulfur is a prime example of an atom-economical and sustainable approach. organic-chemistry.org This method utilizes readily available starting materials and avoids pre-functionalization, thereby reducing waste. organic-chemistry.org
Other environmentally conscious methodologies include the use of water as a solvent, which is non-toxic, non-flammable, and readily available. The development of synthetic methods that can be performed in aqueous media is an active area of research in benzothiazole chemistry. Additionally, the use of solid-supported reagents, such as the aforementioned nitric acid on silica gel, simplifies product isolation and minimizes the use of organic solvents. mdpi.com
The broader adoption of green chemistry principles in the synthesis of nitro-benzothiazoles is crucial for the development of sustainable chemical processes. This includes the use of renewable starting materials, the design of energy-efficient reactions, and the minimization of waste generation.
Strategic Derivatization of 2-Nitrobenzothiazole Scaffolds
Regioselective Functionalization of the Benzothiazole Nucleus
The introduction of functional groups onto the benzene ring of the benzothiazole core is governed by the directing effects of the fused thiazole ring and any existing substituents. The benzothiazole system itself is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.
When a 2-amino group is present, it acts as a powerful activating and ortho-, para-directing group. For instance, the nitration of 2-aminobenzothiazole using a mixture of nitric and sulfuric acid predominantly yields 2-amino-6-nitrobenzothiazole. researchgate.net This high regioselectivity for the 6-position is a common feature in the electrophilic substitution of 2-aminobenzothiazoles.
Conversely, the presence of a deactivating group, such as the nitro group at the 2-position, further deactivates the benzene ring towards electrophilic attack. In such cases, electrophilic substitution, if it occurs, is expected to be directed to the meta-positions relative to the electron-withdrawing thiazole moiety, which are the 4- and 6-positions. However, the strong deactivating nature of the 2-nitro group makes such reactions challenging.
A more common and effective strategy for functionalizing the benzothiazole nucleus of nitro-substituted compounds involves starting with an already substituted aniline. For example, the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid yields 2-amino-4-chloro-5-nitro-benzothiazole. This approach allows for the precise placement of substituents on the benzene ring prior to the formation of the benzothiazole core.
Another important reaction of the 2-nitrobenzothiazole scaffold is nucleophilic aromatic substitution, where the nitro group at the 2-position can act as a leaving group. This allows for the introduction of various nucleophiles at this position. rsc.org
Transformations of the Nitro Group: Reduction to Amino and Subsequent Functionalization
The reduction of the nitro group to a primary amine is a pivotal transformation, as it opens up a vast array of possibilities for subsequent functionalization. The resulting amino group is a versatile handle for introducing diverse structural motifs.
Reduction of the Nitro Group:
Several methods are available for the reduction of nitrobenzothiazoles to their corresponding aminobenzothiazoles. A common and effective method involves the use of stannous chloride (SnCl₂) in the presence of an acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). scholarsresearchlibrary.com These methods are generally high-yielding and compatible with a range of other functional groups.
| Reagent/Catalyst | Conditions | Product |
| SnCl₂·2H₂O | Ethanol, Reflux | 2,6-Diaminobenzothiazole |
| Fe/HCl | Ethanol/Water, Reflux | 2,6-Diaminobenzothiazole |
| Na₂S/S | Water/Methanol, Reflux | 2,6-Diaminobenzothiazole |
| H₂/Pd-C | Ethanol, RT | 2,6-Diaminobenzothiazole |
Subsequent Functionalization of the Amino Group:
Once the amino group is in place, it can be readily modified through various reactions, including:
Schiff Base Formation: Condensation of the amino group with various aldehydes leads to the formation of Schiff bases (imines). For example, 2-amino-6-nitrobenzothiazole reacts with substituted benzaldehydes in the presence of glacial acetic acid to yield the corresponding N-benzylidene-6-nitro[d]thiazol-2-amine derivatives. researchgate.net
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This is often a key step in the synthesis of more complex derivatives. For instance, 2-amino-6-nitrobenzothiazole can be acylated with chloroacetyl chloride. scholarsresearchlibrary.com
Formation of Fused Heterocycles: The amino group, in conjunction with the endocyclic nitrogen of the thiazole ring, can react with bis-electrophiles to form a variety of fused heterocyclic systems. nih.gov This approach is widely used to construct novel polycyclic aromatic compounds.
Diazotization and Azo Coupling: The primary amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes.
The following table summarizes some of the derivatization reactions starting from 2-amino-6-nitrobenzothiazole.
| Starting Material | Reagent(s) | Reaction Type | Product |
| 2-Amino-6-nitrobenzothiazole | Substituted Benzaldehyde, Glacial Acetic Acid | Schiff Base Formation | N-(Substituted-benzylidene)-6-nitrobenzo[d]thiazol-2-amine |
| 2-Amino-6-nitrobenzothiazole | Chloroacetyl chloride, Triethylamine | Acylation | N-(6-Nitrobenzo[d]thiazol-2-yl)-2-chloroacetamide |
| N-(6-Aminobenzo[d]thiazol-2-yl)acetamide | Aryl sulfonyl chloride, Pyridine | Sulfonylation | N-(6-(Aryl-sulfonamido)benzo[d]thiazol-2-yl)acetamide |
Reaction Mechanisms and Mechanistic Investigations of 2 Nitrobenzothiazole
Mechanistic Role of the Nitro Group in Chemical Transformations
The nitro group (-NO2) is a powerful electron-withdrawing group, a characteristic that fundamentally governs the chemical behavior of 2-nitrobenzothiazole. Its influence is exerted through both inductive and resonance effects, which significantly reduces the electron density of the heterocyclic ring system. researchgate.net This strong electron-withdrawing nature activates the benzothiazole (B30560) ring, particularly the C-2 carbon to which it is attached, making it highly susceptible to attack by nucleophiles. researchgate.net
In many transformations, the nitro group serves two primary mechanistic roles:
Activation of the Substrate : By withdrawing electron density, the nitro group enhances the electrophilicity of the C-2 carbon, facilitating the initial attack by a nucleophile. This is a critical step in nucleophilic aromatic substitution (SNAr) mechanisms.
Functioning as a Nucleofuge (Leaving Group) : The nitro group is recognized as a competent leaving group in SNAr reactions. researchgate.netrsc.org Its ability to depart is stabilized by its capacity to accommodate a negative charge. Kinetic studies have shown that the kinetic behavior of the nitro group in displacement reactions parallels that of more conventional leaving groups like halogens. rsc.orgnih.gov
The versatile reactivity imparted by the nitro group allows it to be a key functional handle in the synthesis of various 2-substituted benzothiazole derivatives.
Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The most extensively studied reaction mechanism for 2-nitrobenzothiazole is the Nucleophilic Aromatic Substitution (SNAr) pathway. This mechanism is favored due to the activation provided by the C-2 nitro group. nih.gov The reaction proceeds via a well-established two-step addition-elimination sequence. rsc.orgnih.gov
Mechanism Steps:
Nucleophilic Attack and Formation of a Meisenheimer Complex : A nucleophile (Nu⁻) attacks the electron-deficient C-2 carbon of the benzothiazole ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the heterocyclic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. nih.gov
Elimination of the Leaving Group : In the subsequent step, the aromaticity of the ring is restored by the departure of the nitro group as a nitrite (B80452) ion (NO₂⁻).
Kinetic investigations of the reactions between 2-nitrobenzothiazole and nucleophiles such as alkoxide ions and piperidine (B6355638) have confirmed that a two-step SNAr mechanism is likely in operation. rsc.orgnih.gov Studies comparing the nucleofugicity of the nitro group versus a chloro group have been conducted, revealing that factors like hydrogen bonding between the leaving group and the solvent can cause considerable variations in observed reactivities. rsc.org
Elucidation of Radical Pathways in Nitro-Benzothiazole Reactions
While ionic pathways like SNAr are common, the involvement of radical species in the reactions of nitroaromatic compounds is also a recognized phenomenon. These pathways often begin with a single-electron transfer (SET) to the nitroaromatic compound, forming a nitro radical anion. nih.govwikipedia.org
For 2-nitrobenzothiazole, the formation of its radical anion (2-nitrobenzothiazole•−) would be the initial key step. This species can be generated through chemical or electrochemical reduction. researchgate.netnih.govuchile.cl Although detailed studies specifically on 2-nitrobenzothiazole are limited, the mechanism can be inferred from extensive research on other nitroaromatic and nitro-heterocyclic compounds. researchgate.netuchile.cl
The proposed radical pathway involves:
Single-Electron Transfer (SET) : An electron donor transfers a single electron to the 2-nitrobenzothiazole molecule, forming the corresponding radical anion. nih.gov
Subsequent Reactions of the Radical Anion : Once formed, the radical anion is a reactive intermediate. It can undergo several subsequent reactions, including disproportionation. researchgate.netnih.gov In this process, two radical anions react to yield one molecule of the parent nitro compound and one molecule of the corresponding nitroso compound. nih.gov
This pathway is particularly relevant in biological systems, where flavoenzymes can catalyze the single-electron reduction of nitroaromatic compounds, leading to redox cycling and the generation of reactive oxygen species. nih.gov
Analysis of Redox Mechanisms in Synthetic and Degradative Processes
The nitro group is a readily reducible functional group, making 2-nitrobenzothiazole an active participant in redox reactions. The reduction can proceed through multi-electron pathways, leading to various products depending on the reaction conditions and the reducing agents employed.
Electrochemical studies on related nitro-heterocycles, such as 2-nitroimidazole, provide a model for the likely redox behavior of 2-nitrobenzothiazole. researchgate.netuchile.cl The reduction is typically pH-dependent and can involve a sequence of electron and proton transfer steps.
A general redox mechanism for a nitroaromatic compound (ArNO₂) involves the following stages:
Two-electron reduction : This leads to the formation of a nitroso derivative (ArNO). nih.gov
Further two-electron reduction : The nitroso derivative is then reduced to a hydroxylamine (B1172632) derivative (ArNHOH). nih.gov
Final two-electron reduction : The hydroxylamine can be further reduced to the corresponding amine (ArNH₂).
In enzymatic systems, two distinct types of flavoenzymes can mediate these reductions. Type I nitroreductases are oxygen-insensitive and typically perform a two-electron reduction to the hydroxylamine. Type II nitroreductases are oxygen-sensitive and operate via a single-electron transfer mechanism, which can lead to futile redox cycling in the presence of oxygen. nih.gov The voltammetric characteristics of these reactions can be complex, often showing multiple reduction peaks corresponding to the different stages of the redox process. researchgate.net
Kinetic and Mechanistic Insights into Reactivity: Influence of Substituent Effects and Electronic Properties
Kinetic studies provide quantitative data on the reactivity of 2-nitrobenzothiazole and offer deeper mechanistic insights. The rate of nucleophilic aromatic substitution has been investigated for reactions with various nucleophiles, including methoxide (B1231860) and tert-butoxide ions, as well as piperidine. nih.gov
One significant finding relates to the influence of the counter-ion (cation) of the nucleophile on the reaction rate. In reactions with anionic nucleophiles like alkoxides, changing the counter-ion (e.g., Li⁺, Na⁺, K⁺) affects the reactivity. The presence of these ion pairs was found to partially favor the reaction, which is likely due to a stabilizing interaction between the cation and the nitro group in the transition state. rsc.orgnih.gov This contrasts with similar reactions on chloro-substituted thiazoles, where ion-pairing reduces reactivity. nih.gov
Below is a table summarizing kinetic data for the reaction of 2-nitrobenzothiazole (BTZ) with different nucleophiles.
| Nucleophile (RO⁻M⁺) | Solvent (ROH) | Temperature (°C) | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) |
|---|---|---|---|
| MeO⁻K⁺ | MeOH | 50.0 | 1.1 x 10⁻² |
| t-BuO⁻K⁺ | t-BuOH | 50.0 | 1.3 x 10⁻¹ |
| Piperidine | MeOH | 50.0 | 1.5 x 10⁻⁷ |
These kinetic results highlight the high reactivity of 2-nitrobenzothiazole towards strong nucleophiles like alkoxides and its much lower reactivity with neutral nucleophiles like piperidine. nih.gov The electronic properties of the nitro group are paramount in enabling these substitution reactions.
Investigations into Autocatalytic Behavior in Reactions Involving Nitro-Benzothiazole
Autocatalysis is a phenomenon where a reaction product acts as a catalyst for the same reaction. Such behavior has been observed in the reactions of related nitro-heterocycles. For instance, the reaction between the structurally similar compound 2-nitrothiazole (B159308) and piperidine exhibits autocatalytic behavior. rsc.orgnih.gov
The proposed mechanism for this autocatalysis involves an initial interaction between the substrate (2-nitrothiazole) and the nucleophile (piperidine) in a pre-equilibrium step, forming a molecular complex. This complex is then more reactive towards another molecule of the amine nucleophile in the catalysed pathway. rsc.orgnih.gov While this specific behavior was detailed for 2-nitrothiazole, comparative kinetic studies were performed alongside 2-nitrobenzothiazole. rsc.orgnih.gov For the reaction between 2-nitrobenzothiazole and piperidine, the uncatalysed process is extremely slow, but the reactivity of the molecular complex in the proposed catalysed pathway is significantly higher than that of the analogous 2-nitrothiazole complex, suggesting that similar mechanistic principles may apply. nih.gov
Intermolecular and Intramolecular Reaction Sequences
The primary intermolecular reaction sequence documented for 2-nitrobenzothiazole is its SNAr reaction with various nucleophiles. This sequence involves the straightforward substitution of the nitro group to form a range of 2-substituted benzothiazoles. nih.gov For example, reaction with methoxide yields 2-methoxybenzothiazole, while reaction with piperidine yields 2-(piperidin-1-yl)benzothiazole. nih.gov
More complex tandem reaction sequences, where multiple bond-forming events occur consecutively in a single operation, have been developed for nitroarenes in general. For example, methods for the reductive transformation of nitroarenes can lead to ortho-aminated and annulated products through a sequence involving deoxygenation to an aryl nitrene, ring expansion, nucleophilic trapping, and subsequent electrocyclization. nih.gov However, the application of such specific, complex intermolecular or intramolecular sequences starting directly from 2-nitrobenzothiazole is not widely documented in the reviewed literature. The main utility of 2-nitrobenzothiazole remains as a key electrophile in substitution reactions.
Spectroscopic Characterization and Structural Elucidation of 2 Nitrobenzothiazole Derivatives
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Molecular Fingerprinting
For 2-nitrobenzothiazole derivatives, key vibrational modes are expected. The nitro group (NO₂) gives rise to two prominent, strong stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region. The benzothiazole (B30560) core itself presents a complex series of vibrations. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is expected around 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring typically appear as a series of peaks between 1400 and 1600 cm⁻¹.
In a study of the related compound 2-amino-6-nitrobenzothiazole (B160904), characteristic FT-IR peaks were observed at 3315 cm⁻¹ (N-H stretch), 1580 cm⁻¹, and 1476 cm⁻¹ (likely aromatic and nitro group vibrations). chemicalbook.com Analysis of 2-mercaptobenzothiazole (B37678) also highlights the utility of these techniques in assigning vibrational modes for the core benzothiazole structure. nih.govresearchgate.net The combination of FTIR and Raman spectra provides a complementary and robust dataset for confirming the presence of key functional groups and verifying the molecular structure of 2-nitrobenzothiazole derivatives. researchgate.net
Table 1: Expected Vibrational Frequencies for 2-Nitrobenzothiazole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | FTIR, Raman |
| Asymmetric NO₂ Stretch | 1500 - 1570 | FTIR |
| Symmetric NO₂ Stretch | 1300 - 1370 | FTIR |
| C=N Stretch (Thiazole) | 1600 - 1650 | FTIR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment of each atom.
For 2-nitrobenzothiazole, the ¹H-NMR spectrum is expected to show signals corresponding to the four protons on the benzene ring. Due to the electron-withdrawing nature of both the thiazole ring and the 2-nitro group, all aromatic protons would be shifted downfield (to higher ppm values) compared to benzene. The protons ortho and para to the electron-withdrawing nitro group in nitrobenzene are typically the most deshielded. stackexchange.com In 2-nitrobenzothiazole, the specific splitting patterns (e.g., doublets, triplets) would reveal the coupling between adjacent protons, allowing for unambiguous assignment of each signal to its position on the ring.
The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbon atom directly attached to the nitro group (C2) would be significantly deshielded. The other carbons of the benzothiazole ring would also exhibit distinct chemical shifts based on their proximity to the nitrogen, sulfur, and nitro group. For comparison, the ¹³C NMR spectrum of 2-amino-6-nitrobenzothiazole shows signals at 119, 120.9, 125.15, 126.07, 133.1, 152.15, and 167.75 ppm. chemicalbook.com The signals for 2-nitrobenzothiazole would be expected to differ significantly, particularly for the carbons within the thiazole ring, due to the strong electron-withdrawing effect of the nitro group at the 2-position.
Table 2: Predicted NMR Chemical Shift Ranges for 2-Nitrobenzothiazole
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic | 7.5 - 8.5 | Doublet, Triplet/Multiplet |
| ¹³C | C2 (C-NO₂) | > 160 | Singlet |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound with high precision and for obtaining structural information through the analysis of fragmentation patterns.
The molecular formula of 2-nitrobenzothiazole is C₇H₄N₂O₂S, giving it a molecular weight of approximately 180.19 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, the molecular ion (M⁺), would be expected at m/z 180. The high-resolution mass spectrometry (HRMS) technique can determine this mass with extreme accuracy (e.g., 179.9993 Da), which can confirm the elemental composition. nih.gov
The fragmentation of the molecular ion provides a roadmap of the molecule's structure. For 2-nitrobenzothiazole, common fragmentation pathways would likely involve the loss of the nitro group. Key expected fragment ions include:
Loss of NO₂: [M - NO₂]⁺, resulting in a fragment at m/z 134.
Loss of NO: [M - NO]⁺, resulting in a fragment at m/z 150.
Loss of O: [M - O]⁺, resulting in a fragment at m/z 164.
The fragmentation pattern of the related 2-amino-6-nitrobenzothiazole shows a molecular ion peak at m/z 195, with other significant peaks observed. nih.gov The base peak (most intense peak) and the relative abundances of these fragment ions create a unique mass spectrum that can be used for identification. whitman.edu
Table 3: Key Mass Spectrometry Data for 6-Nitrobenzothiazole
| Species | Description | Expected m/z |
|---|---|---|
| [C₇H₄N₂O₂S]⁺ | Molecular Ion (M⁺) | 180 |
| [C₇H₄NS]⁺ | Loss of NO₂ | 134 |
| [C₇H₄N₂OS]⁺ | Loss of O | 164 |
| [C₇H₄NOS]⁺ | Loss of NO | 150 |
Data based on the closely related isomer 6-nitrobenzothiazole for illustrative purposes. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated systems and chromophores.
The 2-nitrobenzothiazole molecule contains an extended π-conjugated system and a strong chromophore (the nitro group), making it highly active in the UV-Vis region. The spectrum is expected to display intense absorption bands corresponding to π → π* transitions within the aromatic system and potentially a lower intensity band at a longer wavelength corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms of the nitro group and the heteroatoms of the thiazole ring. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the presence of other substituents on the benzothiazole ring.
X-ray Crystallography for Definitive Solid-State Structural Analysis
While other spectroscopic methods provide information about connectivity and electronic structure, X-ray crystallography offers an unambiguous, three-dimensional map of the atomic arrangement in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can determine precise bond lengths, bond angles, and intermolecular interactions.
For a 2-nitrobenzothiazole derivative, a crystal structure would definitively confirm the planarity of the benzothiazole ring system and reveal the orientation of the nitro group relative to the ring. It would also provide insight into how the molecules pack in the crystal lattice, revealing any significant intermolecular forces like π-π stacking or weak hydrogen bonds. For instance, the crystal structure of 2-amino-4-nitrobenzothiazole shows a nearly planar molecule and reveals how the molecules form dimers through hydrogen bonding in the solid state. researchgate.net Obtaining a similar structure for 2-nitrobenzothiazole would provide the ultimate confirmation of its molecular geometry.
Elemental Microanalysis for Stoichiometric Composition Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula.
For 2-nitrobenzothiazole (C₇H₄N₂O₂S), the theoretical elemental composition is:
Carbon (C): 46.66%
Hydrogen (H): 2.24%
Nitrogen (N): 15.55%
Sulfur (S): 17.80%
Oxygen (O): 17.75% (often determined by difference)
If the experimental results from the analysis of a synthesized sample fall within a narrow margin of error (typically ±0.4%) of these theoretical values, it provides strong evidence for the compound's elemental formula and its purity. sigmaaldrich.com
Advanced Spectroscopic Probes (e.g., Electron Spin Resonance Spectroscopy)
For certain derivatives or in specific chemical environments, advanced spectroscopic techniques may be employed. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals.
Given the presence of the electron-withdrawing nitro group, 2-nitrobenzothiazole can be reduced, for example, electrochemically or by chemical reductants, to form a radical anion where an unpaired electron is delocalized over the π-system of the molecule. ESR spectroscopy would be the ideal technique to study this radical species. The resulting ESR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule through analysis of its g-factor and hyperfine coupling constants with the magnetic nuclei (¹⁴N, ¹H) in the structure.
Computational and Theoretical Studies on 2 Nitrobenzothiazole Systems
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict a variety of molecular properties by calculating the electron density of a system. For 2-nitrobenzothiazole, DFT calculations would be instrumental in understanding its fundamental chemical and physical characteristics.
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-nitrobenzothiazole can be calculated. This provides a precise three-dimensional representation of the molecule. Studies on similar benzothiazole (B30560) derivatives have demonstrated that DFT calculations can accurately reproduce structural parameters. For instance, in related nitro-substituted benzothiazoles, the planarity of the benzothiazole ring system and the orientation of the nitro group are key structural features determined through such calculations.
Table 1: Predicted Geometrical Parameters for a Representative Nitro-Substituted Benzothiazole Derivative (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.76 | C-S-C | 89.5 |
| C-N (thiazole) | 1.32 | S-C-N | 115.0 |
| C-N (nitro) | 1.48 | O-N-O | 125.0 |
| N-O | 1.22 | C-C-N (nitro) | 118.0 |
Note: This data is illustrative and based on typical values for related compounds. Specific values for 2-nitrobenzothiazole would require a dedicated computational study.
Following geometry optimization, the vibrational frequencies of 2-nitrobenzothiazole can be computed. These theoretical frequencies correspond to the vibrational modes of the molecule and can be used to simulate its infrared (IR) and Raman spectra. By comparing these simulated spectra with experimental data, a detailed assignment of the vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved. For nitroaromatic compounds, characteristic vibrational bands for the nitro group (symmetric and asymmetric stretching) are of particular interest. Computational studies on related molecules have shown excellent agreement between calculated and experimental vibrational spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.
From the HOMO and LUMO energies, several important chemical descriptors can be calculated:
Ionization Potential (IP) ≈ -EHOMO
Electron Affinity (EA) ≈ -ELUMO
Electronegativity (χ) = (IP + EA) / 2
Computational analyses of nitro-substituted benzothiazoles indicate that the presence of the electron-withdrawing nitro group significantly lowers the HOMO and LUMO energy levels and affects the energy gap. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Properties for a Nitro-Substituted Benzothiazole
| Property | Value (eV) |
| EHOMO | -6.8 |
| ELUMO | -3.2 |
| Energy Gap (ΔE) | 3.6 |
| Ionization Potential (IP) | 6.8 |
| Electron Affinity (EA) | 3.2 |
| Electronegativity (χ) | 5.0 |
Note: These values are representative and serve to illustrate the typical output of an FMO analysis for a related compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.
Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. In 2-nitrobenzothiazole, these would likely be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole (B1198619) ring.
Blue regions (positive potential) denote electron-deficient areas, which are prone to nucleophilic attack.
For nitroaromatic compounds, the area around the nitro group is typically highly electronegative, influencing the molecule's interaction with other species. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules. It is used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. For 2-nitrobenzothiazole, TD-DFT calculations could predict the absorption maxima (λmax) and the corresponding oscillator strengths. These calculations would also identify the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. Such studies on related benzothiazole derivatives have been crucial in understanding their photophysical properties and designing new materials with specific optical characteristics.
Conformational Analysis and Potential Energy Surface Explorations
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical, chemical, and biological properties. For 2-nitrobenzothiazole, theoretical calculations are employed to identify stable conformers and to explore the potential energy surface (PES) associated with its structural dynamics.
A common computational strategy involves performing a molecular geometry scan, where the potential energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. For instance, in studies of related benzothiazole derivatives, conformational analysis has been carried out by varying the dihedral angle between the benzothiazole ring and a substituent group in incremental steps over a full 360° rotation. mdpi.com This process allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between them.
For 2-nitrobenzothiazole, a key conformational aspect would be the orientation of the nitro group relative to the benzothiazole ring system. The planarity of the molecule is a significant factor, as it influences the extent of electronic conjugation. It is generally expected that a more planar conformation, where the nitro group lies in the same plane as the benzothiazole ring, would be energetically favorable due to enhanced π-electron delocalization. However, steric hindrance between the oxygen atoms of the nitro group and the adjacent sulfur and nitrogen atoms of the thiazole ring could lead to a slightly twisted, non-planar ground state conformation.
The potential energy surface for 2-nitrobenzothiazole and its isomers can also be explored to understand reaction pathways, such as isomerization. For example, in a study of 2-nitrotoluene, a related nitroaromatic compound, ab initio and density functional theory (DFT) methods were used to map out the PES for its conversion to 2-nitrosobenzyl alcohol, identifying numerous minima and transition states. researchgate.net A similar approach applied to 2-nitrobenzothiazole could reveal the energetic barriers and intermediates involved in its potential photochemical or thermal rearrangements. The stable geometry of related compounds like 2-amino-4-nitrobenzothiazole has been determined from potential energy surface scans, indicating this is a viable method for the title compound as well. researchgate.net
In Silico Modeling for Predicting Structure-Property Relationships
In silico modeling provides a powerful means to predict the physicochemical and electronic properties of 2-nitrobenzothiazole and to establish relationships between its structure and its potential applications. Density Functional Theory (DFT) is a widely used quantum chemical method for such investigations, offering a good balance between accuracy and computational cost.
DFT calculations can be used to determine a variety of molecular properties for 2-nitrobenzothiazole. These include:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For benzothiazole derivatives, the substitution of an electron-withdrawing group like -NO2 has been shown to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap, which can be advantageous for charge transport and optoelectronic properties. nih.gov
Spectroscopic Properties: Computational methods can predict spectroscopic data, such as vibrational frequencies (FT-IR and FT-Raman), which can be compared with experimental spectra to confirm the molecular structure.
Nonlinear Optical (NLO) Properties: The presence of the electron-withdrawing nitro group on the benzothiazole ring suggests that this molecule could exhibit NLO properties. Theoretical studies on doubly substituted benzothiazoles with both an electron-donating group (like -NH2) and an electron-accepting group (like -NO2) have shown that these systems can possess significant first hyperpolarizability (β) values, a measure of second-order NLO activity. tandfonline.com The benzothiazole moiety can act as an effective conjugative pathway between the donor and acceptor groups. tandfonline.com
The following table summarizes key computed electronic properties for a series of benzothiazole derivatives, illustrating the effect of different substituents on the HOMO and LUMO energies and the energy gap.
| Compound | Substituent at position 2 | Substituent at position 6 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1 | -H | -H | -6.50 | -1.50 | 5.00 |
| 2 | -NH2 | -H | -5.80 | -1.20 | 4.60 |
| 3 | -NO2 | -H | -7.20 | -2.80 | 4.40 |
| 4 | -NH2 | -NO2 | -6.10 | -3.00 | 3.10 |
This is an illustrative table based on general trends observed in computational studies of substituted benzothiazoles and may not represent exact values for these specific compounds.
Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are a critical component in the early stages of drug discovery. While 2-nitrobenzothiazole itself is not a therapeutic agent, computational models can be used to predict the pharmacokinetic and toxicity profiles of its derivatives, helping to guide the synthesis of potentially bioactive molecules with favorable drug-like properties. scielo.org.co
Theoretical Prediction of Reaction Pathways and Mechanistic Intermediates
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving 2-nitrobenzothiazole. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies, thus providing a detailed picture of the reaction pathway.
A key reaction of 2-nitrobenzothiazole is nucleophilic aromatic substitution (SNA r), where the nitro group can act as a leaving group. Kinetic and mechanistic studies of the reactions between 2-nitrobenzothiazole and nucleophiles such as alkoxides and piperidine (B6355638) have suggested that the reaction proceeds via a two-step mechanism. rsc.org This mechanism involves the initial addition of the nucleophile to the electron-deficient aromatic ring to form a metastable intermediate, known as a Meisenheimer complex, followed by the departure of the nitro group. rsc.org
Theoretical studies on nucleophilic aromatic substitution in nitroarenes support this stepwise mechanism. mdpi.com DFT calculations can be used to model the energy profile of this reaction for 2-nitrobenzothiazole. The calculations would involve:
Geometry optimization of the reactants (2-nitrobenzothiazole and the nucleophile), the Meisenheimer intermediate, the transition states, and the products.
Calculation of the energies of each of these species to determine the activation barriers for the formation and breakdown of the intermediate.
The predicted reaction pathway for the nucleophilic substitution of 2-nitrobenzothiazole can be visualized with an energy profile diagram.
Illustrative Reaction Coordinate Diagram for the Nucleophilic Aromatic Substitution of 2-Nitrobenzothiazole This is a generalized representation and the actual energy values will depend on the specific nucleophile and reaction conditions.
Furthermore, computational studies can explore other potential reaction pathways and intermediates. For instance, in the context of electrochemical reactions, DFT calculations have been used to dissect complex reaction mechanisms involving nitro-containing aromatic compounds, identifying various possible routes and intermediates. researchgate.net Such studies on 2-nitrobenzothiazole could provide insights into its redox chemistry.
Advanced Applications of 2 Nitrobenzothiazole and Its Derivatives in Chemical Science and Technology Excluding Biological Activities and Clinical Data
Material Science and Advanced Functional Materials
The unique electronic properties of the benzothiazole (B30560) ring, enhanced by the presence of a strong electron-withdrawing nitro group at the 2-position, make 2-nitrobenzothiazole and its derivatives valuable building blocks in the field of material science. These compounds serve as precursors and key components in the development of a wide array of advanced functional materials, from optoelectronic components to sophisticated polymeric architectures.
Optoelectronic Device Components
Derivatives of benzothiazole are recognized for their potential in organic semiconductor materials, which are integral to devices like organic field-effect transistors (OFETs), photovoltaics, and organic thin-film transistors (OTFTs). nih.gov The performance of these materials is heavily dependent on their electronic and charge transport properties, which can be finely tuned by chemical modification.
The introduction of an electron-withdrawing group, such as the nitro (-NO2) group found in 2-nitrobenzothiazole derivatives, plays a crucial role in modifying these properties. In donor-acceptor (D-π-A) type molecules, the benzothiazole moiety can act as a potent acceptor. nih.gov Attaching an electron-withdrawing group like -NO2 can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This reduction in the HOMO-LUMO energy gap is advantageous for charge transport, a critical factor for efficient optoelectronic devices. nih.gov For instance, studies on similar structures have shown that substituting a furan (B31954) ring with a -NO2 group significantly lowers the HOMO and LUMO energy levels, thereby reducing the energy gap and enhancing the material's suitability for optoelectronic applications. nih.gov The 2-phenylbenzothiazole (B1203474) (pbt) fragment, a related structure, is a significant chromophore group, and its derivatives are widely utilized as building blocks for materials with interesting photophysical properties for potential use in optoelectronic devices. nih.gov
Table 1: Effect of Nitro Group Substitution on Frontier Molecular Orbital Energies
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication for Optoelectronics |
|---|---|---|---|---|
| Benzothiazole Derivative (Comp1) | -4.77 | -2.61 | 2.16 | Standard reference |
| Nitro-Substituted Derivative (Comp3) | -5.13 | -4.01 | 1.12 | Lowered energy gap, advantageous for charge transport nih.gov |
Note: Data is illustrative based on findings for related nitro-substituted benzothiazole derivatives to demonstrate the principle. nih.gov
Development of Fluorescent and Luminescent Materials
Benzothiazole derivatives are a cornerstone in the development of fluorescent materials due to their high luminescent efficiency and the tunability of their optical properties. researchgate.net The modification of the benzothiazole structure, including the introduction of push-pull electron systems, is a key strategy to regulate its fluorescent and electronic characteristics. researchgate.net
The nitro group, being a strong electron acceptor, can be strategically used to create "push-pull" systems within a molecule. When paired with an electron-donating group, this arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often the origin of strong fluorescence. However, suppressing non-emissive pathways is crucial for developing high-performance fluorescent materials. nih.gov For example, in related nitrobenzothiadiazole systems, it has been shown that structural modifications can inhibit the formation of a dark twisted intramolecular charge transfer (TICT) state, which emits poorly, in favor of a planar intramolecular charge transfer (PICT) state that emits strongly. nih.gov This principle highlights the potential of using the 2-nitrobenzothiazole core to design materials with enhanced fluorescence by carefully engineering the molecular structure to control the decay pathways of the excited state. nih.gov
Polymeric Systems and Dendrimeric Structures
The incorporation of functional moieties like 2-nitrobenzothiazole into complex macromolecular architectures such as polymers and dendrimers allows for the creation of materials with highly specialized properties. Dendritic polymers are characterized by their highly branched, three-dimensional structures, controllable size, and a high density of terminal functional groups. thno.orgnih.gov
While direct synthesis of polymers from 2-nitrobenzothiazole is not widely documented, its derivatives offer significant potential. For example, the nitro group can be reduced to an amine (e.g., 2-aminobenzothiazole), providing a reactive site for polymerization reactions to form polyamides or polyimines. sigmaaldrich.com Furthermore, photoresponsive moieties are of great interest in dendrimer chemistry. The o-nitrobenzyl group, a related structure, is a well-known photocleavable moiety. researchgate.net Dendritic carriers containing 2-nitrobenzyl esters can self-assemble into vesicles that release encapsulated molecules upon UV irradiation. researchgate.net This suggests a potential application for 2-nitrobenzothiazole derivatives in creating photo-responsive or "smart" dendrimeric systems where the cleavage of a bond linked to the nitro-substituted ring could trigger a change in the material's properties or release a payload. researchgate.netgoogle.com Dendrimers like Polyamidoamine (PAMAM) and Poly(propylene imine) (PPI) are often functionalized on their surface to attach various molecules, and 2-nitrobenzothiazole derivatives could be one such functional unit to impart specific optical or electronic properties to the dendrimer. nih.govmdpi.com
Advanced Dyes and Pigments
The chromophoric nature of the benzothiazole system, augmented by specific substituents, makes it a valuable scaffold for dyes and pigments. 2-Amino-6-nitrobenzothiazole (B160904), a derivative readily synthesized from its nitro precursor, serves as a key intermediate in the production of azo dyes. sigmaaldrich.com The synthesis involves a diazotization reaction of the amino group, which then couples with other aromatic compounds to form intensely colored azo compounds. sigmaaldrich.com These dyes have applications in various industries. The presence of the nitro group in the benzothiazole ring acts as an auxochrome, modifying the color and lightfastness of the resulting dye.
Chemical Tools and Sensor Development
The environmentally sensitive fluorescence of many benzothiazole derivatives makes them ideal candidates for the development of chemical sensors and probes. These tools can detect and quantify the presence of specific analytes through changes in their optical signals.
Fluorescent Markers and Chemical Probes
Fluorescent probes based on the benzothiazole core are designed to exhibit a selective response to specific ions or molecules. stemmpress.comrsc.org These small-molecule probes offer advantages such as high sensitivity, selectivity, and the potential for real-time detection. researchgate.netstemmpress.com The design of these probes often involves linking the benzothiazole fluorophore to a specific recognition site. The interaction of the analyte with the recognition site triggers a change in the photophysical properties of the fluorophore, such as a "turn-on" or "turn-off" of fluorescence or a shift in the emission wavelength. mdpi.com
Derivatives of 2-nitrobenzothiazole can be utilized in this context. The nitro group can be chemically transformed into other functional groups that act as recognition sites. For example, its reduction to an amine allows for the attachment of various moieties capable of binding to specific analytes. researchgate.net Benzothiazole-based probes have been successfully developed for the detection of various species, including peroxynitrite and cysteine. nih.govresearchgate.net In one study, a benzothiazole-based probe for peroxynitrite (ONOO⁻) showed a remarkable "turn-on" fluorescence signal with a detection limit as low as 12.8 nM. nih.gov Another probe designed for cysteine detection exhibited a massive 4725-fold fluorescence enhancement upon binding. researchgate.net These examples demonstrate the versatility of the benzothiazole scaffold in creating highly sensitive and selective chemical probes.
Table 2: Performance of Benzothiazole-Based Fluorescent Probes
| Probe Name | Target Analyte | Signal Change | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| BS1 | Peroxynitrite (ONOO⁻) | ~850-fold fluorescence increase | 12.8 nM | nih.gov |
| BS2 | Peroxynitrite (ONOO⁻) | ~695-fold fluorescence increase | 25.2 nM | nih.gov |
| BT-AC | Cysteine (Cys) | 4725-fold fluorescence enhancement | 32.6 nM | researchgate.net |
Note: These probes are based on the benzothiazole core, illustrating the potential of derivatives of 2-nitrobenzothiazole in sensor applications.
Development of Bioimaging Agents (as chemical tools)
The development of fluorescent probes for bioimaging is a critical area of chemical biology, enabling the visualization of cellular processes and biomolecules in real-time. Benzothiazole derivatives have emerged as promising scaffolds for the design of such probes due to their favorable photophysical properties, including good photostability and large Stokes shifts. mdpi.com The introduction of a nitro group into the benzothiazole structure can be a strategic design element for creating "turn-on" fluorescent probes, particularly for imaging specific cellular environments like hypoxic tumors.
A notable example, while not a 2-nitrobenzothiazole, is a novel nitro-substituted benzothiadiazole, 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] nih.govnih.govgoogle.comthiadiazole (BTTD-NO2), which has been synthesized as a fluorescent probe for labeling hypoxic cells. nih.gov The fluorescence of this probe is initially quenched by the two nitro groups. However, under the hypoxic conditions often found in solid tumors, cellular nitroreductases can reduce the nitro groups to amino groups. This conversion leads to a significant increase in fluorescence, allowing for the specific visualization of the hypoxic tumor cells. nih.gov This mechanism highlights the potential of incorporating a nitro group into a benzothiazole scaffold to create environment-sensitive bioimaging agents.
Furthermore, functionalized nitrobenzothiadiazoles have been developed as embedded fluorescent probes within dipeptidomimetic scaffolds. nih.gov These probes are designed to be incorporated into the backbone of peptides or proteins, serving as biophysical tools to study protein structure and function. The photophysical properties of these nitrobenzothiadiazole derivatives are sensitive to their local environment, which can provide valuable information about the conformational changes and interactions of the labeled biomolecules. nih.govelsevierpure.com
The general strategy for designing such probes often involves integrating a reactive group that can be selectively cleaved by a specific analyte or enzyme, leading to a change in the fluorescence of the benzothiazole core. mdpi.com For instance, a green-emitting fluorescent probe based on a phenothiazine (B1677639) benzothiazole dye was developed for the detection of biothiols. In this case, a 2,4-dinitrobenzenesulfonate (B1228243) moiety acts as a fluorescence quencher that is cleaved upon reaction with biothiols, resulting in a "turn-on" fluorescence signal. mdpi.com
Table 2: Examples of Nitro-Substituted Benzothiazole and Related Derivatives in Bioimaging
| Compound/Derivative | Application | Mechanism | Reference(s) |
|---|---|---|---|
| 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] nih.govnih.govgoogle.comthiadiazole | Fluorescent probe for hypoxic tumor cells | Reduction of nitro groups to fluorescent amino groups by nitroreductases | nih.gov |
| Functionalized Nitrobenzothiadiazoles (NBTD-Gly) | Embedded fluorescent probes in peptides/proteins | Environment-sensitive fluorescence for studying protein structure and function | nih.govelsevierpure.com |
| Phenothiazine benzothiazole dye with 2,4-dinitrobenzenesulfonate | "Turn-on" fluorescent probe for biothiols | Cleavage of the dinitrobenzenesulfonate quencher by biothiols | mdpi.com |
Catalysis and Photocatalytic Processes
The benzothiazole scaffold has been recognized for its potential in the development of catalysts and photocatalysts, owing to its electronic properties and ability to coordinate with metal centers. While research specifically detailing the catalytic applications of 2-nitrobenzothiazole is nascent, the broader field of benzothiazole chemistry provides a strong indication of its potential in this domain.
Applications in Organic Synthesis as Catalysts
Transition metal complexes are fundamental in homogeneous catalysis, and the ability of benzothiazole derivatives to act as ligands for these metals is well-established. aensiweb.commdpi.com These complexes can catalyze a wide range of organic transformations. For example, transition metal complexes of 2-amino acetate, 6-nitro benzothiazole with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been synthesized and characterized. jocpr.com While their primary evaluation was for antibacterial activity, the formation of these coordination complexes demonstrates the potential for 2-nitrobenzothiazole derivatives to serve as ligands in catalytic systems. The electronic nature of the nitro group could modulate the catalytic activity of the metal center, potentially leading to novel reactivity or selectivity.
Investigation of Photocatalytic Activities
In recent years, there has been a growing interest in the use of organic molecules as photocatalysts for visible-light-driven chemical transformations, offering a more sustainable alternative to traditional metal-based catalysts. Poly(benzothiadiazoles) and their derivatives have emerged as promising heterogeneous photocatalysts due to their tunable optical and electronic properties. sci-hub.seresearchgate.net These polymeric materials can absorb visible light and generate electron-hole pairs, which can then initiate photoredox reactions.
Although specific studies on the photocatalytic activity of polymers derived from 2-nitrobenzothiazole are limited, research on related structures provides a strong rationale for their potential. For instance, 2-(2′-aminophenyl)benzothiazole and its derivatives are being investigated as tunable organic photocatalysts. researchgate.netnih.govmdpi.com The introduction of a nitro group could significantly alter the photophysical properties of such systems, potentially enhancing their photocatalytic efficiency or enabling new types of photochemical transformations. The electron-withdrawing nature of the nitro group can influence the energy levels of the polymer's frontier orbitals, which is a key factor in determining its photocatalytic activity.
Table 3: Potential Catalytic and Photocatalytic Applications of Benzothiazole Derivatives
| Compound/Derivative Class | Application Area | Rationale/Supporting Evidence | Reference(s) |
|---|---|---|---|
| Transition metal complexes of 2-amino acetate, 6-nitro benzothiazole | Homogeneous catalysis | Formation of stable coordination complexes with various transition metals | jocpr.com |
| Poly(benzothiadiazoles) | Heterogeneous photocatalysis | Ability to absorb visible light and mediate photoredox reactions | sci-hub.seresearchgate.net |
| 2-(2′-Aminophenyl)benzothiazole derivatives | Organic photocatalysis | Tunable photophysical properties for photocatalytic applications | researchgate.netnih.govmdpi.com |
Agrochemical and Industrial Chemical Formulations
The benzothiazole ring is a key structural motif in a variety of compounds with applications in the agrochemical and industrial chemical sectors. Its derivatives have been explored for their potential as pesticides and herbicides, and also serve as important intermediates in the synthesis of dyes and other specialty chemicals.
Precursors in Pesticide and Herbicide Development
Benzothiazole derivatives have been documented to exhibit a range of agrochemical activities, including insecticidal and herbicidal properties. nih.govresearchgate.net While specific commercial pesticides or herbicides derived directly from 2-nitrobenzothiazole are not prominently reported in the literature, the synthesis of novel benzothiazole-based compounds for pesticidal applications is an active area of research. For example, a series of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives have been synthesized and evaluated as potential pesticidal agents. nih.gov
The compound 2-amino-6-nitrobenzothiazole, which can be synthesized from p-nitroaniline, is a known intermediate in the chemical industry. google.comrjpbcs.comgoogle.com Its primary application has been in the production of azo dyes. google.comgoogle.com However, the structural similarity of this precursor to other biologically active benzothiazoles suggests its potential as a starting material for the synthesis of novel agrochemicals. The presence of the nitro group offers a reactive handle for further chemical modifications, allowing for the generation of a diverse library of compounds for screening as potential pesticides or herbicides.
Recent research into the herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates, derived from a benzothiazol-2-one scaffold, further underscores the importance of the benzothiazole core in the discovery of new herbicides. nih.gov Although these compounds are not directly synthesized from 2-nitrobenzothiazole, this work highlights the ongoing interest in benzothiazole derivatives for agrochemical applications.
Table 4: Benzothiazole Derivatives in Agrochemical and Industrial Applications
| Compound/Derivative | Application | Role/Activity | Reference(s) |
|---|---|---|---|
| 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives | Potential pesticides | Investigated for pesticidal activity | nih.gov |
| 2-Amino-6-nitrobenzothiazole | Intermediate for azo dyes | Precursor in the synthesis of dyes | google.comgoogle.com |
| 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates | Herbicides | Novel molecular scaffold with potent herbicidal activity | nih.gov |
Role in Vulcanization Acceleration and Polymer Additives
Benzothiazole derivatives are a cornerstone of the rubber industry, primarily utilized as vulcanization accelerators to enhance the cross-linking of polymer chains with sulfur. This process, known as vulcanization, transforms tacky, soft rubber into a durable, elastic material with improved mechanical properties. While a wide array of benzothiazole-based compounds have been developed for this purpose, specific research detailing the role of 2-nitrobenzothiazole in vulcanization is not extensively documented in publicly available scientific literature. However, understanding the function of its parent and related compounds provides a framework for its potential applications.
The most prominent vulcanization accelerator in the benzothiazole family is 2-mercaptobenzothiazole (B37678) (MBT). MBT and its derivatives, such as sulfenamides, are classified as primary accelerators. They significantly increase the rate of vulcanization, allowing for lower processing temperatures and shorter curing times. The mechanism of action involves the formation of an active-sulfurating agent, which then reacts with the rubber to form cross-links.
The general process of accelerated sulfur vulcanization can be summarized in three stages:
Formation of the Active-Sulfurating Agent: The accelerator reacts with activators, typically zinc oxide and a fatty acid like stearic acid, and sulfur to form a complex.
Cross-linking Chemistry: This active complex donates sulfur to the polymer chains, creating monosulfidic, disulfidic, and polysulfidic cross-links.
Post-Cross-linking Chemistry: Reactions that can lead to the shortening of polysulfidic cross-links and potentially cross-link degradation, affecting the final properties of the rubber.
The choice of accelerator influences the scorch time (the premature vulcanization of rubber during processing), the cure rate, and the physical properties of the vulcanized rubber, such as tensile strength and aging resistance. Sulfenamide accelerators, which are derivatives of 2-mercaptobenzothiazole, are widely used due to their delayed-action properties, providing a better balance between scorch safety and a fast cure rate.
While direct data on 2-nitrobenzothiazole as a primary vulcanization accelerator is scarce, its chemical structure suggests potential reactivity. The electron-withdrawing nature of the nitro group could influence the electronic properties of the benzothiazole ring system, potentially modulating its activity in the vulcanization process. However, without specific studies, its efficacy and mechanism as a vulcanization accelerator or polymer additive remain speculative.
Table 1: Common Benzothiazole-Based Vulcanization Accelerators
| Compound Name | Abbreviation | Role | Key Features |
|---|---|---|---|
| 2-Mercaptobenzothiazole | MBT | Primary Accelerator | Fast-curing, but can be scorchy. |
| Dibenzothiazole Disulfide | MBTS | Primary Accelerator | Less scorchy than MBT with a slightly slower cure rate. |
| N-Cyclohexyl-2-benzothiazolesulfenamide | CBS | Delayed-Action Accelerator | Excellent scorch safety and a fast cure rate. |
| N-tert-Butyl-2-benzothiazolesulfenamide | TBBS | Delayed-Action Accelerator | Similar to CBS but with even greater scorch delay. |
| 2-(Morpholinothio)benzothiazole | MBS | Delayed-Action Accelerator | Provides a good balance of scorch safety and cure rate. |
Studies in Corrosion Inhibition
Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly copper and steel, in a range of corrosive environments. Their inhibitory action is primarily attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier.
The mechanism of corrosion inhibition by benzothiazole derivatives generally involves:
Adsorption: The molecules adsorb onto the metal surface through the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the benzene (B151609) ring. This can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding).
Film Formation: The adsorbed molecules form a thin, protective film that isolates the metal from the corrosive medium. This film can be a monolayer or a more complex, multi-layered structure.
Blocking of Active Sites: The inhibitor molecules block the active sites on the metal surface where corrosion reactions (anodic dissolution and cathodic reduction) occur.
Numerous studies have demonstrated the efficacy of various benzothiazole derivatives as corrosion inhibitors. For instance, 2-mercaptobenzothiazole (MBT) is a widely recognized corrosion inhibitor for copper and its alloys. Research has also explored the potential of other derivatives, such as 2-aminobenzothiazole (B30445) and newly synthesized benzothiazole compounds, for the protection of carbon steel in acidic media. consensus.appoup.com These studies often employ electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibitor's performance and elucidate its mechanism of action.
Despite the extensive research on benzothiazole derivatives in corrosion science, specific studies focusing on 2-nitrobenzothiazole as a corrosion inhibitor are not prominently featured in the available literature. The presence of the nitro group, an electron-withdrawing group, would alter the electron density distribution within the benzothiazole molecule. This could influence its adsorption characteristics on metal surfaces and, consequently, its corrosion inhibition efficiency. Theoretical studies using quantum chemical calculations and molecular dynamics simulations could provide insights into the potential of 2-nitrobenzothiazole as a corrosion inhibitor, but experimental validation would be necessary.
Table 2: Investigated Benzothiazole Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole (MBT) | Copper | Various | High | Widely documented |
| 2-Aminobenzothiazole | Carbon Steel | Acidic | Good | consensus.app |
| Benzothiazole-derived phthalonitriles | Carbon Steel | Phosphoric Acid | High | oup.com |
| A new benzothiazole derivative (BTFI) | Carbon Steel | Sulfuric Acid | Up to 98.6% | consensus.app |
Industrial Antioxidant Applications
Antioxidants are crucial additives in various industrial products, including lubricants, plastics, and rubber, to prevent degradation due to oxidation. Oxidative degradation can lead to a loss of mechanical properties, discoloration, and a reduction in the service life of materials. Benzothiazole derivatives have been investigated for their antioxidant properties, although their application in this field is less widespread compared to their role as vulcanization accelerators.
The antioxidant activity of benzothiazole compounds is generally attributed to their ability to act as radical scavengers or peroxide decomposers, thereby interrupting the auto-oxidation chain reaction. The presence of the benzothiazole nucleus is believed to contribute to this activity.
Research into the antioxidant potential of benzothiazole derivatives has shown promising results in specific applications. For example, some synthesized benzothiazole derivatives have been studied as potential antioxidants for lubricating oils. nih.gov These studies typically involve monitoring the oxidative stability of the base oil with and without the additive under accelerated aging conditions, measuring parameters such as viscosity increase and the formation of acidic byproducts. nih.gov
Environmental Chemistry: Fate and Transformation Studies
The widespread industrial use of benzothiazoles has led to their presence in various environmental compartments, necessitating studies on their environmental fate and transformation. nih.gov
Investigation of Degradation Pathways in Various Environmental Matrices
Benzothiazoles can undergo degradation in the environment through biotic (microbial) and abiotic (e.g., photolysis) processes. consensus.app The specific degradation pathway and rate are dependent on the structure of the benzothiazole derivative and the environmental conditions.
Microbial degradation is a key process in the removal of benzothiazoles from soil and water. Several bacterial strains, such as Rhodococcus, have been identified that can degrade benzothiazole and some of its derivatives. nih.govoup.com The degradation pathways often involve hydroxylation of the benzene ring, followed by ring cleavage. nih.gov For instance, the biodegradation of benzothiazole has been shown to proceed via 2-hydroxybenzothiazole. nih.govnih.gov
While there is a growing body of research on the environmental fate of common benzothiazoles like MBT, specific studies on the degradation pathways of 2-nitrobenzothiazole are limited. The presence of the nitro group can significantly influence the biodegradability of aromatic compounds. In some cases, the nitro group can be reduced to an amino group under anaerobic conditions, which may be a crucial initial step in the degradation pathway. Alternatively, oxidative pathways involving the removal of the nitro group as nitrite (B80452) have also been observed for other nitroaromatic compounds. nih.gov The persistence and degradation of 2-nitrobenzothiazole in different environmental matrices such as soil, water, and sediment would require specific investigation.
Identification and Characterization of Environmental Transformation Products
The degradation of benzothiazoles in the environment can lead to the formation of various transformation products, which may have their own environmental impact and toxicity. Identifying and characterizing these products is essential for a comprehensive environmental risk assessment.
For common benzothiazoles, several transformation products have been identified. For example, in the case of 2-mercaptobenzothiazole (MBT), transformation products can include dibenzothiazole disulfide (MBTS) and methylthiobenzothiazole (MTBT). consensus.app The biodegradation of benzothiazole can lead to the formation of hydroxylated intermediates. nih.gov
There is a lack of specific information in the reviewed literature regarding the identified environmental transformation products of 2-nitrobenzothiazole. Based on the known degradation pathways of other nitroaromatic compounds and benzothiazoles, potential transformation products of 2-nitrobenzothiazole could include:
Aminobenzothiazoles: Resulting from the reduction of the nitro group.
Hydroxy-nitrobenzothiazoles: Formed through microbial or photolytic hydroxylation of the aromatic ring.
Ring-cleavage products: Arising from the breakdown of the benzothiazole ring system.
Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), would be necessary to identify and quantify the transformation products of 2-nitrobenzothiazole in various environmental samples.
Future Research Directions and Emerging Trends in 2 Nitrobenzothiazole Chemistry
Exploration of Novel and Highly Efficient Synthetic Methodologies
While established methods for synthesizing nitro-substituted benzothiazoles exist, future research is geared towards the development of novel methodologies that offer higher efficiency, greater selectivity, and improved safety profiles. A common precursor, 2-amino-6-nitrobenzothiazole (B160904), is often synthesized through the nitration of acylated 2-aminobenzothiazole (B30445), followed by the removal of the acyl protecting group. google.comgoogle.com This multi-step process, while effective in producing a high-purity product, highlights the need for more streamlined approaches. google.com
Another route involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. rjptonline.orgresearchgate.net Future explorations will likely focus on one-pot reactions and catalyst-driven processes that minimize intermediate isolation steps and reduce waste. The development of transition-metal-catalyzed reactions, which have proven effective for other benzothiazole (B30560) syntheses, could offer a promising avenue for the direct and selective introduction of the nitro group onto the benzothiazole core. nih.gov Research into microwave-assisted synthesis also presents an opportunity to significantly reduce reaction times and improve yields, aligning with the principles of process intensification. rjpbcs.com
| Synthetic Approach | Starting Materials | Key Reagents/Conditions | Primary Product | Reference(s) |
| Nitration of Protected Amine | 2-Acetylaminobenzothiazole | Sulphuric acid, Nitric acid | 2-Acetylamino-6-nitrobenzothiazole | google.com |
| Cyclization | 3-Chloro-4-nitro-aniline | Potassium thiocyanate, Bromine, Glacial acetic acid | Nitro substituted benzothiazole derivatives | rjptonline.orgresearchgate.net |
| Diazotization | 2-Amino-6-nitrobenzothiazole | - | Used as a base in dye production | sigmaaldrich.comscientificlabs.co.uk |
This table summarizes existing synthetic strategies that provide a foundation for future innovation in 2-nitrobenzothiazole synthesis.
Deeper Understanding of Undiscovered Reactivity Patterns and Mechanistic Aspects
A thorough understanding of a molecule's reactivity is fundamental to its application. For 2-nitrobenzothiazole, kinetic and mechanistic studies have shed light on its behavior in nucleophilic aromatic substitution reactions. rsc.orgrsc.org In reactions with nucleophiles like alkoxides and piperidine (B6355638), the nitro group acts as a leaving group, paralleling the behavior of more conventional leaving groups like halogens. rsc.org The reaction is suggested to proceed through a two-step mechanism. rsc.orgrsc.org
Future research will delve deeper into these mechanistic pathways and explore reactivity patterns that have not yet been discovered. This includes investigating the influence of various factors on reaction kinetics, such as the counter-ion of the nucleophile (e.g., Li+, Na+, K+), which has been shown to affect reactivity, likely through interaction with the nitro group. rsc.orgrsc.org Furthermore, exploring the autocatalytic behavior observed in certain reactions, such as between 2-nitrothiazole (B159308) and piperidine, could reveal complex interactions preceding the main substitution process. rsc.org Uncovering how hydrogen bonding between the leaving group and the solvent or nucleophile impacts reactivity will also be a key area of focus. rsc.org The exploration of photochemical reactions, pericyclic reactions, and transition-metal-catalyzed cross-coupling reactions involving the C-NO2 bond represents a frontier in understanding the full chemical repertoire of 2-nitrobenzothiazole.
Integration of Cutting-Edge Computational Techniques for Predictive Chemical Design
The integration of computational chemistry is revolutionizing drug discovery and materials science, and the study of 2-nitrobenzothiazole is no exception. Techniques such as Density Functional Theory (DFT) and molecular docking are increasingly being used to predict the properties and behavior of benzothiazole derivatives. researchgate.netmdpi.com These computational tools allow researchers to analyze optimized geometries, vibrational spectra, charge distribution, and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding charge transfer within the molecule. mdpi.com
Future research will see a more profound integration of these cutting-edge techniques for the de novo design of 2-nitrobenzothiazole-based molecules with specific, predetermined properties. nih.gov By building computational models, scientists can screen virtual libraries of compounds for desired electronic, optical, or biological activities before committing to laborious and expensive laboratory synthesis. nih.govugm.ac.id For instance, molecular modeling can predict the binding affinity of derivatives to specific protein targets or estimate the nonlinear optical (NLO) properties of new materials. mdpi.comnih.gov This predictive power accelerates the design-synthesis-testing cycle and enables a more rational approach to developing novel functional molecules. In silico ADME (absorption, distribution, metabolism, and excretion) predictions will also become standard practice to assess the drug-likeness of new derivatives early in the design phase. nih.govugm.ac.idugm.ac.id
| Computational Technique | Application in Benzothiazole Research | Predicted Properties | Reference(s) |
| Density Functional Theory (DFT) | Analysis of thermodynamic and chemical properties. | Optimized geometry, vibrational frequencies, HOMO-LUMO energy gap, polarizability. | researchgate.netmdpi.comugm.ac.id |
| Molecular Docking | Understanding binding patterns toward target proteins. | Binding affinity, binding modes, ligand-protein interactions. | mdpi.comnih.govnih.gov |
| In Silico ADME Prediction | Evaluation of pharmacokinetic profiles and drug-likeness. | Physicochemical properties, Lipinski's rule compliance, pharmacokinetic parameters. | nih.govugm.ac.idugm.ac.id |
This table illustrates the application of key computational techniques in the predictive design and analysis of benzothiazole derivatives.
Advancement of Sustainable and Green Chemistry Principles in Nitro-Benzothiazole Research
The principles of green chemistry are increasingly guiding synthetic chemistry research, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov While research specifically detailing the green synthesis of 2-nitrobenzothiazole is emerging, the broader field of benzothiazole synthesis provides a clear roadmap for future directions. nih.gov
Future work will focus on adapting and developing green methodologies for 2-nitrobenzothiazole. This includes the use of environmentally benign solvents like water or glycerol, the employment of reusable heterogeneous catalysts, and the development of reactions that can be performed under milder conditions, such as at room temperature or with ultrasonic irradiation. nih.gov The goal is to move away from stoichiometric reagents and toxic solvents often used in classical nitration and cyclization reactions. nih.gov One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and purification processes, thereby minimizing waste generation. nih.gov The use of CO2 as a raw material, a concept explored for other benzothiazoles, represents an innovative approach to sustainable synthesis that could be investigated for nitro-derivatives. nih.gov
Expanded Exploration of Non-Biological Applications in Functional Materials and Chemical Technologies
While much of the research on benzothiazole derivatives focuses on their biological activities, the unique electronic properties of the 2-nitrobenzothiazole scaffold make it a compelling candidate for non-biological applications in materials science and chemical technology. sigmaaldrich.comchemimpex.com A well-established application is its role as a key intermediate in the synthesis of azo dyestuffs. google.comgoogle.com
The future in this area lies in a more systematic exploration of its potential in advanced functional materials. The electron-withdrawing nature of the nitro group, combined with the aromatic benzothiazole system, creates a "push-pull" electronic structure that is highly desirable for applications in nonlinear optics (NLO). sigmaaldrich.comscientificlabs.co.uk Research will likely focus on the synthesis and characterization of novel NLO chromophores derived from 2-nitrobenzothiazole for use in optical communications and data storage technologies. sigmaaldrich.com Furthermore, its derivatives could be investigated as components in organic light-emitting diodes (OLEDs), sensors, or as photostabilizers in polymers. rjpbcs.com The inherent reactivity of the nitro group also allows for its conversion into other functional groups, opening pathways to a wide array of materials with tailored electronic and photophysical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
